

Sunobinop: A NOP Receptor Partial Agonist for Psychiatric Disorders

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sunobinop

Cat. No.: B3319474

[Get Quote](#)

An In-depth Technical Guide on the Therapeutic Potential of **Sunobinop**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sunobinop (formerly V117957 and IMB-115) is a novel, orally bioavailable small molecule that acts as a potent and selective partial agonist at the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] Emerging preclinical and clinical data suggest its therapeutic potential in a range of psychiatric and neurological conditions, primarily driven by its unique pharmacological profile. **Sunobinop**'s mechanism of action, which involves biased agonism at the NOP receptor, may offer a favorable efficacy and safety profile compared to traditional therapeutic agents. This document provides a comprehensive technical overview of **sunobinop**, including its pharmacology, mechanism of action, key experimental data, and potential applications in psychiatry, with a focus on insomnia and alcohol use disorder (AUD).

Introduction to Sunobinop and the NOP Receptor System

The NOP receptor, a member of the opioid receptor superfamily, and its endogenous ligand, N/OFQ, are widely distributed throughout the central and peripheral nervous systems.[3][4] This system is implicated in the modulation of various physiological processes, including pain, anxiety, stress responses, and reward pathways.[3] Consequently, the NOP receptor has

emerged as a promising target for the development of novel therapeutics for a variety of disorders.

Sunobinop is a high-affinity partial agonist for the NOP receptor. Its development has been pursued for several indications, including insomnia, alcohol use disorder, overactive bladder, and interstitial cystitis. In the context of psychiatry, its ability to modulate sleep architecture and potentially reduce alcohol craving and consumption positions it as a candidate for addressing significant unmet needs in these areas.

Preclinical Pharmacology

In Vitro Pharmacology

Sunobinop has been extensively characterized in a variety of in vitro assays to determine its binding affinity, functional activity, and selectivity.

Table 1: In Vitro Pharmacological Profile of **Sunobinop**

| Parameter | Species | Assay Type | Value | Reference |
|---|---------|---|------------------------------------|-----------|
| Binding Affinity (K _i) | Human | Radioligand Binding | 3.3 ± 0.4 nM | |
| Functional Activity (EC ₅₀) | Human | GTPyS Binding | 4.03 ± 0.86 nM | |
| Efficacy (E _{max}) | Human | GTPyS Binding | 47.8% ± 1.31% | |
| IC ₅₀ | Rat | [³ H]-NOP-1A Binding (Brain Sections) | 7.7 nM | |
| Functional Selectivity | Human | Calcium Mobilization, cAMP Inhibition | Partial Agonist | |
| β-Arrestin 2 Recruitment | Human | BRET Assay | Competitive Antagonist | |
| μ-Opioid Receptor (MOR) | Human | Functional Assays | No activation | |
| κ-Opioid Receptor (KOR) | Human | Functional Assays | No activation | |
| δ-Opioid Receptor (DOR) | Human | Functional Assays | Low-affinity, weak partial agonist | |

In Vivo Pharmacology

Preclinical studies in rodent models have demonstrated the effects of **sunobinop** on sleep and alcohol-related behaviors.

- Sleep: In rats, **sunobinop** administration led to a significant decrease in wakefulness and an increase in non-rapid eye movement (NREM) sleep. These effects were nearly abolished in NOP knockout rats, confirming the on-target mechanism of action.

- Alcohol Use Disorder: Preclinical models have shown that activation of the NOP receptor can reduce the reinforcing and motivating effects of ethanol. This provides a strong rationale for investigating **sunobinop**'s potential in treating AUD.

Experimental Protocols

- Objective: To determine the binding affinity (K_i) of **sunobinop** for the human NOP receptor.
- Methodology: Membranes from cells stably expressing the human NOP receptor are incubated with a radiolabeled NOP receptor ligand (e.g., $[3H]$ -N/OFQ) and varying concentrations of **sunobinop**. Non-specific binding is determined in the presence of an excess of unlabeled ligand. The amount of bound radioactivity is measured using liquid scintillation counting. The K_i value is calculated using the Cheng-Prusoff equation.
- Objective: To assess the functional activity (EC_{50} and E_{max}) of **sunobinop** at the NOP receptor.
- Methodology: Cell membranes expressing the NOP receptor are incubated with varying concentrations of **sunobinop** in the presence of GDP and $[35S]$ GTPyS. Agonist binding to the G-protein coupled receptor facilitates the exchange of GDP for $[35S]$ GTPyS on the $G\alpha$ subunit. The amount of bound $[35S]$ GTPyS is quantified by scintillation counting. EC_{50} and E_{max} values are determined by non-linear regression analysis of the concentration-response curves.
- Objective: To evaluate the effect of **sunobinop** on β -arrestin 2 recruitment to the NOP receptor.
- Methodology: A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay. Cells are co-transfected with constructs for the NOP receptor fused to a Renilla luciferase (RLuc) donor and β -arrestin 2 fused to a green fluorescent protein (GFP) acceptor. Upon agonist-induced recruitment of β -arrestin 2 to the receptor, the donor and acceptor are brought into close proximity, allowing for energy transfer from RLuc to GFP, which can be measured as a change in the BRET ratio. **Sunobinop** is added at various concentrations to determine its effect on this interaction.

Clinical Development in Psychiatry

Sunobinop has been evaluated in several clinical trials for psychiatric indications, primarily insomnia and alcohol use disorder.

Pharmacokinetics in Humans

Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of **sunobinop**.

Table 2: Pharmacokinetic Parameters of **Sunobinop** in Healthy Volunteers

| Parameter | Dose Range | Value | Reference |
|---|-----------------------------|------------------------------------|-----------|
| Time to Maximum Concentration (T _{max}) | 0.6 - 30 mg | 2.1 - 3.2 hours | |
| Half-life (t _{1/2}) | 0.6 - 30 mg | 2.1 - 3.2 hours | |
| Systemic Exposure (C _{max} and AUC) | 0.6 - 2 mg | Dose-proportional | |
| 3 - 30 mg | Less than dose-proportional | | |
| Elimination | - | Primarily renal, as unchanged drug | |

Clinical Efficacy

A Phase 2 study evaluated the efficacy of **sunobinop** in patients with insomnia.

Table 3: Efficacy of **Sunobinop** in Patients with Insomnia Disorder

| Endpoint | Sunobinop (10 mg) | Placebo | p-value | Reference |
|-----------------------------------|-------------------|---------|----------|-----------|
| Sleep Efficiency (SE) | 91.4% | 79.8% | < 0.0001 | |
| Latency to Persistent Sleep (LPS) | Reduced | - | 0.0136 | |
| Wake After Sleep Onset (WASO) | Reduced | - | < 0.0003 | |
| Number of Awakenings | Reduced | - | < 0.0001 | |
| Perceived Sleep Quality | Increased | - | 0.002 | |

A Phase 2 study investigated **sunobinop** in patients experiencing insomnia during recovery from AUD.

Table 4: Efficacy of **Sunobinop** for Insomnia in Patients Recovering from AUD

| Endpoint | Sunobinop (1 mg) vs. Placebo (LSM Difference) | Sunobinop (2 mg) vs. Placebo (LSM Difference) | Reference |
|-----------------------------|---|---|-----------|
| Change in WASO (Nights 1/2) | -12.03 minutes (p=0.050) | -18.35 minutes (p=0.003) | |

Clinical Trial Protocols

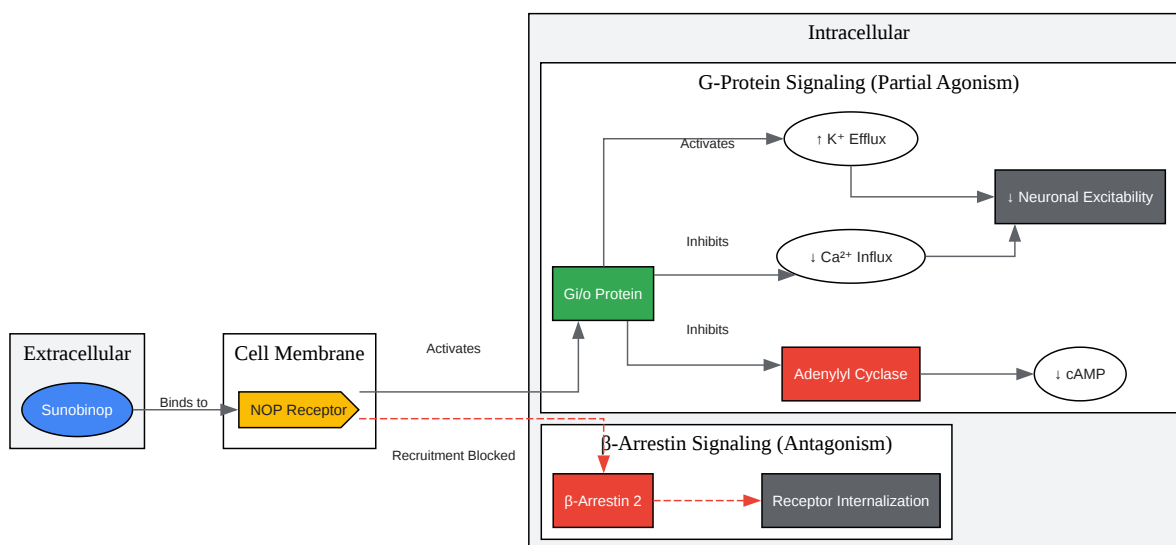
- Objective: To evaluate the safety and efficacy of **sunobinop** in treating insomnia in patients recovering from AUD.
- Study Design: A randomized, double-blind, multi-center, placebo-controlled, parallel-group study.

- Participants: 114 individuals with a history of moderate to severe AUD, abstinent from alcohol, and experiencing insomnia.
- Intervention: Participants were randomized (1:1:1) to receive **sunobinop** 1 mg, **sunobinop** 2 mg, or placebo nightly at bedtime for 21 days.
- Primary Endpoint: Change from baseline in Wake After Sleep Onset (WASO), measured by polysomnography (PSG) on nights 1/2 and 20/21.

Mechanism of Action and Signaling Pathways

Sunobinop's therapeutic effects are mediated through its partial agonism at the NOP receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). A key feature of **sunobinop**'s pharmacology is its biased agonism. It demonstrates partial agonist activity in G-protein mediated signaling pathways (e.g., inhibition of adenylyl cyclase and calcium mobilization) while acting as a competitive antagonist for β -arrestin 2 recruitment. This biased signaling may contribute to its therapeutic effects while potentially mitigating some of the adverse effects associated with non-biased GPCR agonists.

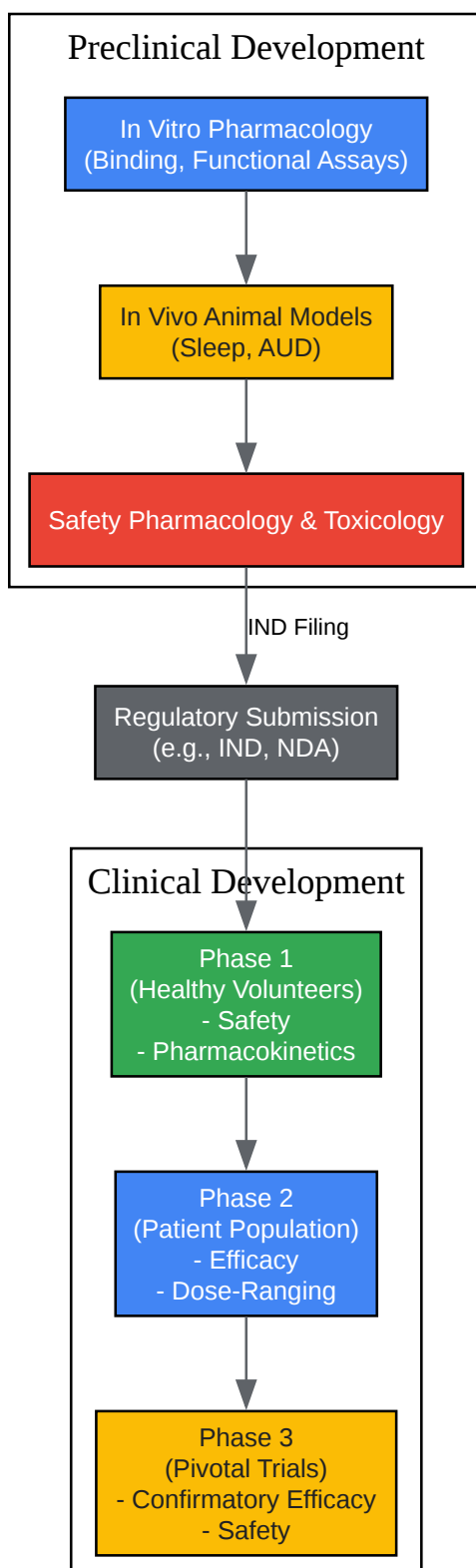
NOP Receptor Signaling Pathway



[Click to download full resolution via product page](#)

Caption: **Sunobinop**'s biased agonism at the NOP receptor.

Experimental Workflow for Sunobinop Evaluation



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the development of **sunobinop**.

Conclusion and Future Directions

Sunobinop represents a promising, mechanistically novel therapeutic candidate for the treatment of specific psychiatric disorders, particularly insomnia and alcohol use disorder. Its action as a biased partial agonist at the NOP receptor may provide a unique clinical profile, potentially separating therapeutic effects from unwanted side effects. The clinical data gathered to date, especially in the context of insomnia, are encouraging.

Future research should continue to explore the full therapeutic potential of **sunobinop** in larger, long-term clinical trials for both insomnia and AUD. Further investigation into the molecular details of its biased agonism and the downstream consequences of this signaling profile will be crucial for a comprehensive understanding of its mechanism of action and for identifying other potential therapeutic applications. The development of **sunobinop** underscores the potential of targeting the NOP receptor system for novel psychiatric pharmacotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro pharmacological evaluation of the novel NOP receptor partial agonist sunobinop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The nociceptin/orphanin FQ receptor partial agonist sunobinop promotes non-REM sleep in rodents and patients with insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imbrium Therapeutics Presents Results of a Phase 2 Study of Sunobinop at 33rd American Academy of Addiction Psychiatry Annual Meeting - Imbrium Therapeutics [imbriumthera.com]
- 4. Treatment of insomnia associated with alcohol and opioid use: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sunobinop: A NOP Receptor Partial Agonist for Psychiatric Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3319474#sunobinop-s-potential-therapeutic-applications-in-psychiatry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com